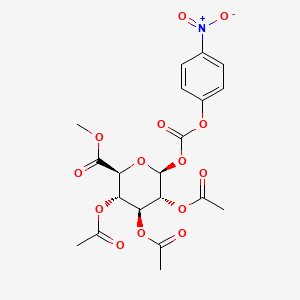

beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate): is a complex organic compound used primarily in biochemical research. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often utilized in the study of glycosylation processes and carbohydrate chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using acetylation to form the triacetate derivative.

Esterification: The carboxyl group is esterified with methanol to form the methyl ester.

Formation of Carbonate: The final step involves the reaction of the protected glucuronic acid methyl ester with 4-nitrophenyl chloroformate to form the nitrophenyl carbonate derivative.

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

化学反応の分析

Types of Reactions:

Hydrolysis: The compound can undergo hydrolysis to remove the acetyl protecting groups, yielding the free hydroxyl groups.

Substitution: The nitrophenyl carbonate group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base.

Substitution: Requires nucleophiles such as amines or alcohols, often in the presence of a base.

Oxidation and Reduction: Various oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products:

Hydrolysis Products: Free hydroxyl groups.

Substitution Products: Various derivatives depending on the nucleophile used.

Oxidation and Reduction Products: Altered oxidation states of the compound.

科学的研究の応用

Synthesis of Bioactive Molecules

One of the primary applications of β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) is in the synthesis of bioactive compounds. It has been utilized in the synthesis of Varenicline Carbamoyl metabolite, which is important for therapeutic applications in smoking cessation treatments .

Glycosylation Reactions

The compound acts as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This is particularly useful in the synthesis of oligosaccharides and polysaccharides, which have applications in drug development and vaccine formulation .

Carbohydrate Modification

β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) can be modified to create various derivatives that exhibit altered biological activities. These modifications can enhance the pharmacological properties of the resulting compounds, making them more effective in clinical settings .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard for calibrating instruments or as a reagent in assays to detect specific carbohydrate structures. Its stability and reactivity make it an ideal candidate for such applications .

Case Studies

作用機序

The compound exerts its effects primarily through its interactions with enzymes and other proteins involved in glycosylation. The nitrophenyl carbonate group can act as a leaving group, facilitating the formation of glycosidic bonds. This makes it a valuable tool in the study of glycosylation mechanisms and pathways.

類似化合物との比較

Beta-D-Glucopyranuronic Acid Methyl Ester: Lacks the triacetate and nitrophenyl carbonate groups.

Beta-D-Glucopyranuronic Acid Triacetate: Lacks the nitrophenyl carbonate group.

Beta-D-Glucopyranuronic Acid Nitrophenyl Carbonate: Lacks the triacetate groups.

Uniqueness: Beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) is unique due to the presence of both the triacetate protecting groups and the nitrophenyl carbonate group. This combination allows for versatile chemical modifications and makes it a valuable tool in biochemical research.

生物活性

β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) (CAS No. 228412-71-3) is a derivative of glucuronic acid that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple acetyl groups and a nitrophenyl carbonate moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

Antimicrobial Properties

Research indicates that derivatives of glucuronic acid, including β-D-Glucopyranuronic Acid Methyl Ester variants, exhibit antimicrobial properties. A study demonstrated that glucuronides can enhance the solubility and bioactivity of certain drugs, potentially leading to improved therapeutic efficacy against bacterial infections .

Enzyme Inhibition

β-D-Glucopyranuronic Acid derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, the presence of the nitrophenyl carbonate group suggests potential interactions with enzymes that hydrolyze carbonates, which could lead to significant biological implications in drug metabolism .

Case Studies

The biological activity of β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate likely involves several mechanisms:

- Interaction with Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in glucuronidation processes.

- Modulation of Cell Signaling : Its structural components could influence cellular pathways related to inflammation and immune response.

- Antioxidant Activity : Similar compounds have shown potential antioxidant properties, which may contribute to their biological effects.

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO14/c1-9(22)30-14-15(31-10(2)23)17(32-11(3)24)19(34-16(14)18(25)29-4)35-20(26)33-13-7-5-12(6-8-13)21(27)28/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZDLZHZVWFBBG-CWLGOENISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。